1,3-Dibromo-5-(cyclopropylmethoxy)benzene

Description

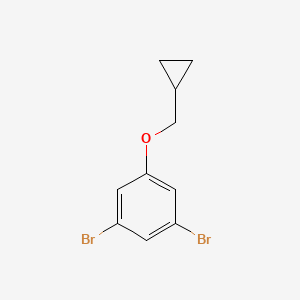

1,3-Dibromo-5-(cyclopropylmethoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a cyclopropylmethoxy group at the 5-position. Its molecular formula is C₁₀H₁₀Br₂O, with a molecular weight of 322.00 g/mol. The cyclopropylmethoxy group introduces steric and electronic effects that influence reactivity, while the bromine atoms enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for further derivatization .

Synthetic routes to similar compounds (e.g., 1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene) involve nucleophilic aromatic substitution or O-alkylation of phenol derivatives with cyclopropylmethyl halides, followed by halogenation .

Properties

IUPAC Name |

1,3-dibromo-5-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEAEHMLHSSQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736230 | |

| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-35-5 | |

| Record name | 1,3-Dibromo-5-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(cyclopropylmethoxy)benzene can be synthesized through the reaction of 3,5-dibromophenol with cyclopropylcarbinol in the presence of tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran. The reaction is carried out at room temperature for 16 hours, followed by purification through flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential scaling up of the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzene ring or the cyclopropylmethoxy group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the bromine atoms or other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

1,3-Dibromo-5-(cyclopropylmethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated benzene derivatives with biological molecules.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through its bromine atoms and cyclopropylmethoxy group. The bromine atoms can participate in halogen bonding, while the cyclopropylmethoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 1,3-dibromo-5-(cyclopropylmethoxy)benzene, differing in substituents or functional groups:

Comparative Analysis

Physicochemical Properties

- Lipophilicity : Cyclopropylmethoxy substituents increase logP values compared to methoxy groups, improving membrane permeability in drug candidates. S13f’s trifluoropropoxy group further elevates hydrophobicity .

- Thermal Stability : Brominated aromatics generally exhibit higher thermal stability than chlorinated analogs, making the target compound suitable for high-temperature reactions .

Research Findings and Data Tables

Notes

- Environmental and Safety Considerations : Brominated aromatics are persistent organic pollutants. Proper disposal and alternatives (e.g., chlorinated analogs) should be evaluated .

- Synthetic Challenges : Steric hindrance from cyclopropylmethoxy may necessitate optimized coupling conditions (e.g., bulky ligands in Pd catalysis) .

Biological Activity

1,3-Dibromo-5-(cyclopropylmethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes two bromine atoms and a cyclopropylmethoxy group. This configuration is believed to enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells .

Biological Activity Overview

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which it may alleviate conditions associated with chronic inflammation .

Study 3: Enzyme Interaction

Research highlighted the compound's ability to inhibit specific enzymes linked to lipid metabolism. This inhibition was associated with reduced cholesterol levels in treated cell cultures, indicating potential implications for cardiovascular health .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity. The most effective methods involve nucleophilic substitution reactions that incorporate the cyclopropylmethoxy group efficiently .

- Biological Testing : Comprehensive biological testing has been performed using both in vitro and in vivo models to assess the pharmacological potential of this compound. Results have shown promising activity across multiple assays, warranting further investigation into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.